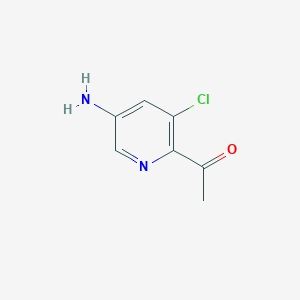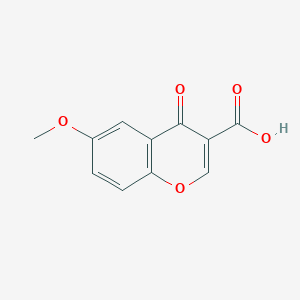
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H9F3O3S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction proceeds through successive oxidation and dehydration steps to form the desired trifluoromethyl-substituted hydroxysulfides . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems. This group also contributes to the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide can be compared with other sulfur-containing heterocycles, such as:
Tetrahydrothiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Thiopyran: Similar structure but without the hydroxyl and trifluoromethyl groups, leading to distinct reactivity and uses.
Sulfolane: Contains a sulfone group but lacks the trifluoromethyl and hydroxyl groups, making it more polar and less lipophilic.
Eigenschaften
Molekularformel |
C6H9F3O3S |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
1,1-dioxo-4-(trifluoromethyl)thian-4-ol |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h10H,1-4H2 |
InChI-Schlüssel |
XCMBHFDPNMMTNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)










![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)

